5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one
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Overview
Description
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is characterized by a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-ylmethylene-3-phenyl-2-thioxo-thiazolidin-4-one derivatives: These compounds have similar structures but with different substituents on the phenyl or furan rings.
Thiazolidinones: A broader class of compounds with the thiazolidinone core but different substituents.
Furan derivatives: Compounds with the furan ring but different functional groups.
Uniqueness
This compound is unique due to its combination of the thiazolidinone core with both furan and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
37530-61-3 |
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Molecular Formula |
C14H9NO2S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9NO2S2/c16-13-12(9-11-7-4-8-17-11)19-14(18)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+ |
InChI Key |
VXHVBXJIAJRGCB-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
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